molecular formula C15H22O3 B1631891 5alpha-Hydroxycostic acid CAS No. 132185-83-2

5alpha-Hydroxycostic acid

Cat. No.: B1631891
CAS No.: 132185-83-2
M. Wt: 250.33 g/mol
InChI Key: UEQIFFFWXPAQCB-BPLDGKMQSA-N
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Description

5α-Hydroxycostic acid (CAS: 132185-83-2) is a diterpenoid compound with the molecular formula C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol . It is structurally characterized by a hydroxyl group at the 5α position and a methylene-substituted decahydronaphthalene backbone . It is derived from natural sources, including traditional Chinese medicinal plants like Aucklandia lappa (木香) .

Properties

IUPAC Name

2-[(2R,4aR,8aR)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQIFFFWXPAQCB-BPLDGKMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(=C)[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The detailed synthetic routes for 5alpha-Hydroxycostic acid are not widely reported. it can be synthesized through the transformation of related compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. The compound is primarily obtained through extraction from the herb Laggera alata. The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .

Chemical Reactions Analysis

Types of Reactions

5alpha-Hydroxycostic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .

Major Products

The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can be further utilized in the synthesis of other complex organic molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5alpha-Hydroxycostic acid involves the inhibition of abnormal cell proliferation, migration, and angiogenesis. It exerts its effects through dual signaling pathways mediated by vascular endothelial growth factor (VEGF) and angiopoietin 2 (Ang2). By inhibiting the phosphorylation pathways of VEGFR2 and Tie2, this compound enhances cell adhesion and reduces vascular leakage .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analog: 5β-Hydroxycostic Acid

The 5β-Hydroxycostic acid (CAS: 132185-84-3) is a stereoisomer of 5α-Hydroxycostic acid, differing only in the spatial orientation of the hydroxyl group at the 5-position (beta vs. alpha configuration) . Both compounds share identical molecular formulas (C₁₅H₂₂O₃ ) and molecular weights (250.33 g/mol ) but exhibit distinct stereochemical profiles that may influence biological activity.

Key Differences and Similarities:

Property 5α-Hydroxycostic Acid 5β-Hydroxycostic Acid
CAS No. 132185-83-2 132185-84-3
Hydroxyl Orientation 5α-position 5β-position
Anti-Angiogenic Activity Confirmed (VEGF/Ang2 inhibition) Not explicitly reported in provided evidence
Storage Conditions -20°C (powder), -80°C (solvent) 2-8°C

While 5α-Hydroxycostic acid has demonstrated anti-angiogenic efficacy, the biological activity of 5β-Hydroxycostic acid remains underexplored in the available literature. Stereochemical differences could alter binding affinities to molecular targets, such as VEGF receptors, but further studies are needed to validate this hypothesis.

2.2. Functional Analog: Hydroxamic Acids

Hydroxamic acids are a class of compounds known for their metal-chelating properties and bioisosteric similarity to carboxylic acids . Although structurally distinct from 5α-Hydroxycostic acid, hydroxamic acids share functional parallels:

  • pKa Values : Both hydroxamic acids and 5-hydroxytriazoles (structurally related to 5α-Hydroxycostic acid) exhibit similar pKa ranges (~8–10), enabling coordination with metal ions like Fe²⁺ and Cu²⁺ .

Key Contrasts:

Property 5α-Hydroxycostic Acid Hydroxamic Acids
Chemical Class Diterpenoid Carboxylic acid derivatives
Primary Function Anti-angiogenic Metal chelation, enzyme inhibition
Biological Targets VEGF, Ang2 HDACs, metalloproteases

Research Implications

  • Structural Isomers : The comparison between 5α- and 5β-Hydroxycostic acid underscores the importance of stereochemistry in drug design. Future studies should evaluate the β-isomer’s bioactivity and pharmacokinetics .

Biological Activity

5alpha-Hydroxycostic acid is a compound primarily derived from various natural sources, including certain plants. Its biological activity has garnered attention due to its potential therapeutic properties. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a sesquiterpene with a complex structure that contributes to its biological activity. The molecular formula is C15H24O3C_{15}H_{24}O_3, and it exhibits a variety of pharmacological properties.

Biological Activities

1. Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

2. Antioxidant Properties
The compound also exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to its protective effects against various diseases.

3. Antimicrobial Activity
Studies have demonstrated that this compound has antimicrobial properties against several bacterial strains. This suggests its potential use in developing new antimicrobial agents.

In Vitro Studies

In vitro studies have shown that this compound can modulate various signaling pathways involved in inflammation and cell survival. For instance, it has been observed to downregulate NF-kB signaling, leading to decreased expression of inflammatory mediators .

In Vivo Studies

Animal models have further confirmed the anti-inflammatory effects of this compound. In a study involving mice with induced inflammation, treatment with the compound resulted in a marked reduction in swelling and pain compared to control groups .

Case Studies

Case Study 1: Treatment of Arthritis
A clinical case study focused on patients with rheumatoid arthritis treated with formulations containing this compound. The results indicated significant improvements in joint function and a reduction in pain levels after eight weeks of treatment, suggesting its efficacy as an adjunct therapy .

Case Study 2: Antimicrobial Efficacy
Another case study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, inhibiting bacterial growth effectively within a concentration range that is safe for human cells .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Hydroxycostic acid
Reactant of Route 2
5alpha-Hydroxycostic acid

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